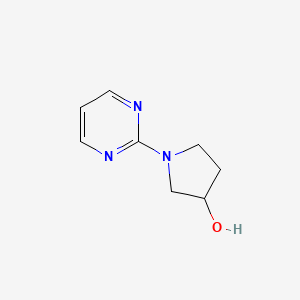

1-(pyrimidin-2-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

“1-Pyrimidin-2-yl-pyrrolidin-3-ol” is a chemical compound that is part of the pyrrolidine and pyrimidine families . Pyrrolidine is a five-membered ring with nitrogen as one of the members, and pyrimidine is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “1-Pyrimidin-2-yl-pyrrolidin-3-ol” involves a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The pyrrolidine ring in “1-Pyrimidin-2-yl-pyrrolidin-3-ol” can undergo various chemical reactions. For instance, it can be synthesized from different cyclic or acyclic precursors or functionalized if the pyrrolidine ring is preformed . The pyrrolidine ring can also undergo C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique

Synthesis of Analogues and Derivatives

1-Pyrimidin-2-yl-pyrrolidin-3-ol and its derivatives have been extensively researched for synthesizing various analogues. For instance, pyrrolidin-1-yl derivatives of pyrimidines and purines incorporating the phosphonomethoxy group have been prepared as analogues of 2′,3′-dideoxynucleotides, useful in the study of nucleic acids and potential therapeutic agents (Harnden, Jarvest, & Parratt, 1992).

Drug Discovery and Pharmacokinetics

In the realm of drug discovery, compounds like PF-04447943, a PDE9A inhibitor, have been synthesized using pyrrolidin-3-yl-pyrimidin derivatives. Such compounds have shown potential in treating cognitive disorders and are advancing into clinical trials (Verhoest et al., 2012). Additionally, the metabolism, excretion, and pharmacokinetics of compounds like PF-00734200, a dipeptidyl peptidase IV inhibitor, have been studied, which involved pyrrolidin-1-yl pyrimidin derivatives (Sharma et al., 2012).

Agricultural Applications

Some derivatives of pyrrolidin-1-yl-pyrimidin, such as those synthesized by Pivazyan et al., have been found to possess plant growth-stimulating effects, indicating potential applications in agriculture (Pivazyan et al., 2019).

DNA Research

Compounds synthesized from pyrimidin-2-yl-pyrrolidin derivatives have also been used in DNA research. For example, substituted pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized for selective binding in DNA triple helices, indicating their potential in genetic research and therapy (Ranasinghe et al., 2005).

Chemical Synthesis and Catalysis

Pyrrolidin-1-yl-pyrimidin derivatives have been utilized in various chemical synthesis processes. For instance, the synthesis of 2-(pyrrolidin-1-yl)pyrimidines through reactions with (hetero)aromatic C-nucleophiles has been explored, showing potential applications in chemical synthesis and catalysis (Smolobochkin et al., 2019).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as 1-pyrimidin-2-yl-pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The structure of pyrrolidine derivatives can be optimized to modify their pharmacokinetic profile .

Result of Action

Compounds with a pyrrolidine ring have been associated with a wide range of pharmacological activities .

Action Environment

The biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .

Orientations Futures

The future directions in the research of “1-Pyrimidin-2-yl-pyrrolidin-3-ol” and similar compounds could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . Another direction could be the synthesis of novel heterocyclic compounds with potential biological activities .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen.

Cellular Effects

The cellular effects of 1-Pyrimidin-2-yl-pyrrolidin-3-ol are not well-documented. Pyrimidine derivatives are known to influence cell function in various ways. For example, some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with different dosages .

Metabolic Pathways

It is known that pyrimidine derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that pyrimidine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

1-pyrimidin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWYWIHTCUNNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302915 | |

| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261229-76-8 | |

| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

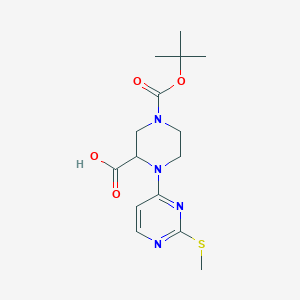

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3227386.png)

![tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B3227392.png)

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B3227402.png)

![[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227443.png)

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B3227459.png)

![[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3227476.png)